N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-nitrobenzenesulfonamide
Description
N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-nitrobenzenesulfonamide is a complex organic compound that features a triazole ring, a nitro group, and a benzenesulfonamide moiety
Properties
IUPAC Name |
N-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c1-12-5-4-6-13(9-12)10-20-11-17-16(18-20)19-26(24,25)15-8-3-2-7-14(15)21(22)23/h2-9,11H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQHRDDZVWVITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-nitrobenzenesulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the 3-Methylbenzyl Group: This step involves the alkylation of the triazole ring with 3-methylbenzyl chloride under basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Benzenesulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Sulfonamides: Formed by nucleophilic substitution reactions.
Scientific Research Applications
N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the effects of triazole and sulfonamide groups on biological systems.
Mechanism of Action
The mechanism of action of N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfonamide group are known to form strong interactions with biological macromolecules, potentially inhibiting their function or altering their activity. The nitro group may also contribute to the compound’s biological activity through redox reactions.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-N’-1-naphthylthiourea
- N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide
Uniqueness
N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-nitrobenzenesulfonamide is unique due to the specific combination of functional groups it possesses. The presence of both a triazole ring and a nitrobenzenesulfonamide moiety provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
